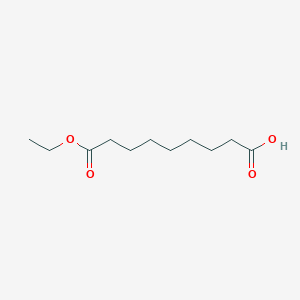
Azelaic acid monoethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azelaic acid monoethyl ester is a natural product found in Epichloe typhina and Phleum pratense with data available.
科学的研究の応用
Pharmaceutical Applications
Azelaic acid monoethyl ester has garnered attention for its potential therapeutic uses. Research indicates that this compound can act as a therapeutic agent for various skin conditions such as acne and rosacea due to its anti-inflammatory and antibacterial properties. It functions not only as a pro-drug that metabolizes into azelaic acid but also exhibits distinct pharmacological activities independent of this conversion .
Therapeutic Uses Include:
- Acne Treatment: Effective in reducing lesions and inflammation associated with acne.
- Rosacea Management: Helps alleviate symptoms related to rosacea.
- Antibacterial Activity: Demonstrated effectiveness against Staphylococcus aureus in vitro .
Polymer Chemistry
In materials science, this compound is utilized in the synthesis of novel polymeric materials. Its ability to participate in polymerization reactions allows for the development of polymers with enhanced characteristics such as increased flexibility and durability. This application is particularly relevant for creating eco-friendly plasticizers and additives that can replace more toxic alternatives .
Key Benefits in Polymer Chemistry:
- Improved Solubility: The ester group enhances compatibility with non-polar solvents.
- Sustainable Materials Development: Contributes to the formulation of biodegradable materials .
Biological and Environmental Studies
Researchers are exploring the interactions of this compound within biological systems and its impact on environmental processes. Studies focus on how this compound influences degradation pathways and interacts with natural organic compounds, which is crucial for understanding its ecological footprint .
Research Areas Include:
- Degradation Processes: Investigating how azelaic acid derivatives affect the breakdown of organic materials.
- Ecotoxicology: Assessing the environmental impact of this compound as a potential pollutant or biodegradable agent .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of this compound against various bacterial strains, including Staphylococcus aureus. The results indicated significant antibacterial activity, suggesting its potential use in topical formulations aimed at treating skin infections .
Case Study 2: Polymer Synthesis
Research focused on synthesizing novel polymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to traditional polymers, demonstrating the compound's utility in advanced material applications .
特性
分子式 |
C11H20O4 |
|---|---|
分子量 |
216.27 g/mol |
IUPAC名 |
9-ethoxy-9-oxononanoic acid |
InChI |
InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) |
InChIキー |
MTRYLAXNDGUFAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCCC(=O)O |
正規SMILES |
CCOC(=O)CCCCCCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















